N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide
Description
This compound is a propanamide derivative featuring a 5-chloroindole moiety linked via an ethyl chain to a 2,3-dihydrobenzofuran group.
Properties
Molecular Formula |
C21H21ClN2O2 |
|---|---|
Molecular Weight |
368.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide |
InChI |
InChI=1S/C21H21ClN2O2/c22-17-3-4-19-18(12-17)16(13-24-19)7-9-23-21(25)6-2-14-1-5-20-15(11-14)8-10-26-20/h1,3-5,11-13,24H,2,6-10H2,(H,23,25) |
InChI Key |
ZRALMIJYLSXZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Coupling of Indole and Benzofuran Moieties: The final step involves coupling the indole and benzofuran moieties through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity . The benzofuran moiety can also interact with biological targets, contributing to the compound’s overall pharmacological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related propanamide derivatives from published literature, focusing on substituents, synthesis, and physicochemical properties.
Structural Analogues
Key Observations
Substituent Diversity: The target compound’s 5-chloroindole group contrasts with fluorophenyl (e.g., ) or methoxyphenyl (e.g., ) substituents in analogues. The 2,3-dihydrobenzofuran moiety shares similarities with ’s compound but lacks the sulfonyl group, which may reduce polarity .
Synthetic Complexity: The target compound’s synthesis likely involves coupling 5-chloroindole-ethylamine with dihydrobenzofuran-propanoyl chloride, whereas analogues in use pyrazole intermediates and palladium-catalyzed cross-couplings (e.g., ).
Physicochemical Properties :
- ’s compound 5 has a crystalline solid state (m.p. 126–127 °C), suggesting higher stability than the target compound’s unspecified form. The methoxyphenyl analogue (compound 7) is a gum, indicating lower crystallinity .
Research Implications
- Pharmacological Potential: The indole and benzofuran motifs are common in serotonin receptor modulators or kinase inhibitors, though direct activity data are unavailable.
- Structure-Activity Relationship (SAR) : Chlorine substitution may improve binding affinity compared to fluorine or methoxy groups in analogous scaffolds .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes an indole moiety and a benzofuran ring. Its molecular formula is with a molecular weight of approximately 410.9 g/mol. The presence of the chloro group on the indole ring enhances its reactivity and potential biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The indole structure can engage with multiple receptors and enzymes, potentially modulating their functions. The benzofuran component may contribute to antioxidant properties, while the amide group enhances solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds with similar structures have been tested against various cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). These studies often report IC50 values indicating the concentration required to inhibit cell growth by 50%. For example, derivatives showed IC50 values ranging from 0.71 μM to 4.2 μM against different cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Similar Compound A | MCF7 | 1.88 |
| Similar Compound B | HepG2 | 0.71 |
| Similar Compound C | A549 | 4.2 |
Neuroprotective Effects
Research has also suggested neuroprotective properties for compounds related to benzofuran derivatives. These compounds have shown efficacy in protecting neuronal cells from oxidative stress and apoptosis, which is critical in conditions like stroke and traumatic brain injury .
Case Studies
- Study on Indole Derivatives : A study published in MDPI highlighted the synthesis and evaluation of indole-based compounds for anticancer activity. The results demonstrated that certain derivatives exhibited potent cytotoxicity against various cancer cell lines, supporting the potential of indole-containing structures .
- Neuroprotective Analogues : Another investigation focused on analogues of alpha-tocopherol, revealing that certain benzofuran derivatives could significantly reduce lipid peroxidation in neuronal cells, indicating their protective role against oxidative damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
